(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol
Overview
Description
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring is a key structural feature in medicinal chemistry, offering stereochemical complexity and enabling efficient exploration of pharmacophore space. Pyrrolidine derivatives, including those with cyclobutyl(methyl)amino groups, are investigated for their potential in treating various diseases due to their diverse biological profiles. The stereochemistry of pyrrolidine derivatives significantly influences their interaction with biological targets, impacting the drug candidates' efficacy and safety profiles. The design of novel pyrrolidine compounds involves intricate synthetic strategies and structure-activity relationship (SAR) analysis to optimize biological activity and selectivity for specific targets (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
The configuration of stereocenters in compounds similar to "(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol" plays a crucial role in determining their pharmacological properties. Studies on the stereochemistry of phenylpiracetam and its methyl derivative demonstrate the importance of specific stereoisomers in enhancing pharmacological effects. These investigations reveal that the stereochemistry of pyrrolidine derivatives is directly related to their biological properties, underscoring the necessity of selecting the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).
Properties
IUPAC Name |
(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(7-3-2-4-7)8-5-10-6-9(8)12/h7-10,12H,2-6H2,1H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWRUDXMXOUCD-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CNC[C@H]1O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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